molecular formula C9H17NO2 B1380205 3-(Pyrrolidin-2-yl)oxan-4-ol CAS No. 1559310-25-6

3-(Pyrrolidin-2-yl)oxan-4-ol

Cat. No.: B1380205
CAS No.: 1559310-25-6
M. Wt: 171.24 g/mol
InChI Key: PKKMWSSDRQBNKG-UHFFFAOYSA-N
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Description

“3-(Pyrrolidin-2-yl)oxan-4-ol” is a chemical compound with the molecular formula C9H17NO2 . It is also known by its IUPAC name, 1,5-anhydro-2,4-dideoxy-2-(2-pyrrolidinyl)pentitol .


Molecular Structure Analysis

The molecular weight of “this compound” is 171.24 . Its InChI code is 1S/C9H17NO2/c11-9-3-5-12-6-7(9)8-2-1-4-10-8/h7-11H,1-6H2 .

The storage temperature is room temperature .

Scientific Research Applications

Organocatalysis and Asymmetric Synthesis

3-(Pyrrolidin-2-yl)oxan-4-ol derivatives have been identified as effective organocatalysts for asymmetric Michael addition reactions, showcasing good to high yield and excellent enantioselectivities. This finding is crucial for developing new methodologies in the synthesis of chiral compounds, which are important in pharmaceutical chemistry (Cui Yan-fang, 2008).

Synthesis of Pyrrolizidines and Pyrrolidines

The compound has been applied in the synthesis of pyrrolizidines and pyrrolidines, offering a straightforward route to these structures through reactions with isonitriles and azomethine ylides. Such reactions are significant for producing compounds with potential biological activities (Isabel P. Kerschgens & K. Gademann, 2015). Additionally, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes has been utilized to stereospecifically form pyrrolidin-3-ols, further demonstrating the chemical's versatility in synthesizing nitrogen-containing heterocycles (M. Medjahdi et al., 2009).

Antiviral Activity

In virology research, derivatives of this compound have shown potential as novel inhibitors of human rhinovirus (HRV) 3C protease, indicating its application in developing antiviral therapies. The compound demonstrated activity across all HRV serotypes tested, highlighting its broad-spectrum antiviral capabilities (A. Patick et al., 2005).

Synthetic Methodologies

The chemical has been pivotal in developing new synthetic methodologies, including the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes. Such research contributes significantly to the field of synthetic organic chemistry by providing new routes to complex heterocyclic structures (Mohamed Medjahdi et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The pyrrolidine ring, which is a part of “3-(Pyrrolidin-2-yl)oxan-4-ol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions in the research of such compounds could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Analysis

Biochemical Properties

3-(Pyrrolidin-2-yl)oxan-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it may inhibit or activate enzymes, thereby altering the biochemical pathways in which these enzymes are involved. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies. For example, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in changes in cellular function, such as alterations in cell growth or differentiation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing certain biochemical pathways. At higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound may lead to cellular toxicity, resulting in cell death or other detrimental effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for these pathways. For example, it may influence the activity of enzymes involved in the metabolism of other compounds, thereby affecting metabolic flux or metabolite levels. These interactions can have significant implications for the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. This compound can be transported by specific transporters or binding proteins, which can influence its localization and accumulation within cells. For instance, it may be transported to specific cellular compartments where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

3-pyrrolidin-2-yloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-3-5-12-6-7(9)8-2-1-4-10-8/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMWSSDRQBNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2COCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559310-25-6
Record name 3-(pyrrolidin-2-yl)oxan-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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